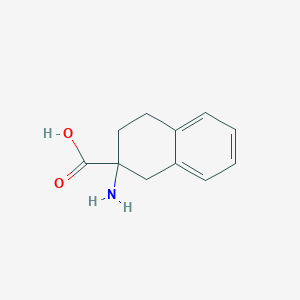

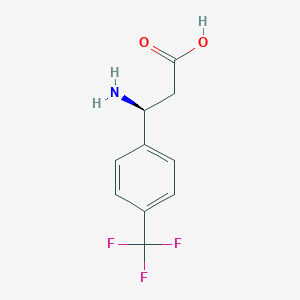

(s)-3-Amino-3-(4-(trifluoromethyl)phenyl)propanoic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of trifluoromethyl-containing compounds is a topic of ongoing research. A number of cyclocondensation reactions for the synthesis of trifluoromethyl derivatives have been reported . The most commonly used trifluoromethyl-containing building blocks are ethyl 2,2,2-trifluoroacetate, 2,2,2-trifluoroacetyl chloride, ethyl 4,4,4-trifluoro-3-oxobutanoate, and ()-4-ethoxy-E 1,1,1-trifluorobut-3-en-2-one .Chemical Reactions Analysis

Trifluoromethylphenylboronic acid can be used as a reactant in various reactions, including site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more . Protodeboronation of pinacol boronic esters is also a significant reaction .Applications De Recherche Scientifique

Antifungal and Antimicrobial Applications

(S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid has been studied for its potential as an antifungal agent. Research indicates that derivatives of this compound, such as salicylanilide esters with 4-(trifluoromethyl)benzoic acid, have shown in vitro activity against various fungal strains . This suggests its utility in developing new antimicrobial agents that could be effective against a range of pathogenic fungi.

Kinetic Resolution in Organic Synthesis

The compound has been utilized in the kinetic resolution of enantiomers, a process important for producing enantiomerically pure substances in organic chemistry. For instance, lipase-catalyzed transesterification in organic solvents has been employed for the kinetic resolution of similar trifluoromethylphenyl compounds . This application is crucial in the synthesis of biologically active compounds where chirality is a key factor.

Drug Development and Medicinal Chemistry

Trifluoromethyl groups, such as those found in (S)-3-amino-3-(4-(trifluoromethyl)phenyl)propanoic acid, are prevalent in pharmaceuticals due to their ability to enhance the biological activity of drugs. They have been incorporated into FDA-approved drugs, playing a role in therapies for various diseases and disorders . The compound’s derivatives could potentially serve as building blocks in drug discovery.

Material Science Applications

In material science, the structural analysis of compounds containing trifluoromethyl groups has been significant. Such compounds have been subject to Hirshfeld surface-analysis and interaction-energies calculations, which are essential for understanding molecular interactions and properties in solid-state materials .

Biotechnological Role

The compound’s derivatives act as chemical intermediates in biotechnology research and development. They serve as building blocks for synthesizing various organic compounds, which can be pivotal in creating new biotechnological applications .

Environmental Science Impact

Compounds with trifluoromethyl groups are of interest in environmental science due to their unique chemical properties. The incorporation of fluorine in organic molecules can lead to applications in catalysis and the development of environmentally friendly processes .

Mécanisme D'action

Target of Action

It is known to be a derivative of phenylalanine , an essential amino acid that plays a crucial role in protein synthesis.

Mode of Action

As a derivative of phenylalanine, it may influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevention of exercise-induced muscle damage .

Biochemical Pathways

Phenylalanine is a precursor for tyrosine, the monoamine neurotransmitters dopamine, norepinephrine (noradrenaline), and epinephrine (adrenaline), and the skin pigment melanin .

Pharmacokinetics

As a derivative of phenylalanine, it is expected to be absorbed and distributed in the body following ingestion, metabolized primarily in the liver, and excreted via the kidneys .

Action Environment

Factors such as temperature, ph, and the presence of other substances could potentially affect its stability and efficacy .

Propriétés

IUPAC Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3NO2/c11-10(12,13)7-3-1-6(2-4-7)8(14)5-9(15)16/h1-4,8H,5,14H2,(H,15,16)/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABDRZHVLIRZFQO-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1[C@H](CC(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80363266 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S)-3-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

CAS RN |

790203-84-8 | |

| Record name | (3S)-3-Amino-3-[4-(trifluoromethyl)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80363266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 790203-84-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![9-Azabicyclo[3.3.1]nonan-3-one Hydrochloride](/img/structure/B112947.png)

![6-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B112948.png)